molecular formula C19H18N2O2 B2519122 morpholino(3-phenyl-1H-indol-2-yl)methanone CAS No. 338401-10-8

morpholino(3-phenyl-1H-indol-2-yl)methanone

Cat. No.: B2519122
CAS No.: 338401-10-8
M. Wt: 306.365
InChI Key: ZFISJXWBBJKAFC-UHFFFAOYSA-N
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Description

Morpholino(3-phenyl-1H-indol-2-yl)methanone is a heterocyclic compound featuring a morpholine ring conjugated to a methanone group at the 2-position of a 3-phenyl-substituted indole scaffold. The indole core, a bicyclic structure with a benzene fused to a pyrrole ring, is modified with a phenyl group at the 3-position, while the morpholine moiety introduces a six-membered ring containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

morpholin-4-yl-(3-phenyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19(21-10-12-23-13-11-21)18-17(14-6-2-1-3-7-14)15-8-4-5-9-16(15)20-18/h1-9,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFISJXWBBJKAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(3-phenyl-1H-indol-2-yl)methanone typically involves the reaction of 3-phenylindole with morpholine in the presence of a suitable catalyst. One common method includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to facilitate the reaction . The reaction yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-phenyl-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that morpholino(3-phenyl-1H-indol-2-yl)methanone exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of indole compounds can inhibit cell proliferation, with some derivatives demonstrating GI50 values in the nanomolar range against multiple cancer types . The mechanism of action typically involves the induction of apoptosis through caspase activation, suggesting potential as an anticancer therapeutic .

Antiviral and Antimicrobial Effects

In addition to its anticancer properties, this compound is being investigated for antiviral and antimicrobial activities. Indole derivatives have been reported to possess broad-spectrum antimicrobial properties, making them valuable in developing new antibiotics .

Medicinal Chemistry Applications

This compound's unique structure allows it to interact with various biological targets. Its potential therapeutic applications include:

  • PI3K/mTOR Inhibition : Compounds similar to this compound are being explored as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cancer cell proliferation .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, similar to other indole derivatives .

Industrial Applications

In addition to its biological applications, this compound can be utilized in various industrial processes. Its chemical structure allows it to serve as a precursor for synthesizing novel materials and chemicals with specific properties tailored for industrial needs .

Case Study 1: Antiproliferative Activity

A study evaluating a series of indole derivatives demonstrated that this compound analogs showed promising results against human cancer cell lines, with significant reductions in cell viability observed at low concentrations .

Case Study 2: Structure–Activity Relationship

Further research focused on understanding the structure–activity relationship of this compound revealed that modifications at the indole ring significantly influenced its biological activity, leading to optimized compounds with enhanced efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of morpholino(3-phenyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and exhibit anti-inflammatory properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

(a) Indole Substitution Patterns
  • The morpholino-methanone group at the 2-position may influence electronic properties and hydrogen-bonding interactions.
  • Analogues: {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone (): Replaces the indole with a triazole-quinoline hybrid. The trifluoromethyl group enhances lipophilicity and metabolic stability. The morpholino-methanone group is retained, but the planar quinoline system alters intermolecular interactions (e.g., C–H···F bonds) . [1-(3-Morpholinylmethyl)-1H-indol-3-yl]-1-naphthalenyl-methanone (): Substitutes the 2-position methanone with a naphthalene group and adds a morpholinylmethyl chain at the 1-position. This increases aromatic surface area for π–π stacking .
(b) Morpholine Modifications
  • Target Compound : The morpholine ring adopts a chair conformation, typical for six-membered heterocycles.
  • Analogues: (2-((4-Bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone (): Retains the morpholino-methanone group but attaches it to a dichlorophenyl-substituted aniline. The dihedral angle between aromatic rings (59.3°) reduces planarity, affecting crystallinity . (4-Aminophenyl)(morpholino)methanone (): Replaces the indole with a simpler 4-aminophenyl group. The primary amine introduces hydrogen-bonding capacity but reduces structural complexity .

Crystallographic and Physicochemical Properties

Compound Dihedral Angles (°) Hydrogen Bonding Melting Point (°C) Reference
Target Compound Not reported; expected planar indole core with possible phenyl tilt. Likely C–H···O/N interactions from morpholine.
Analogues :
{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone 54.48° (triazole-quinoline), 57.91° (triazole-phenyl) C3–H3···F1, C7–H7···F1, C16–H16B···O1
(2-((4-Bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone 59.3° (between substituted benzene rings) π–π stacking, C–H···Cl/Br interactions
(4-Aminophenyl)(morpholino)methanone N–H···O hydrogen bonds

Biological Activity

Morpholino(3-phenyl-1H-indol-2-yl)methanone is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral , anticancer , and antimicrobial research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological effects:

  • Antiviral Properties : Preliminary studies indicate that this compound may exhibit antiviral activity, although specific mechanisms remain to be fully elucidated.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the disruption of microtubule dynamics, which is critical for cell division .
  • Antimicrobial Effects : this compound has been evaluated against various microbial strains, demonstrating significant inhibitory effects .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects.
  • Microtubule Disruption : The indole structure is known to interfere with tubulin polymerization, which can halt cell cycle progression in cancer cells .
  • Receptor Binding : The morpholine ring enhances the compound's ability to bind to various receptors, potentially modulating their activity and influencing cellular pathways .

Structure-Activity Relationships (SAR)

The structure of this compound contributes significantly to its biological activity. Key findings include:

Compound FeatureEffect on Activity
Morpholine RingEnhances solubility and receptor binding
Indole MoietyInhibits tubulin polymerization
Phenyl GroupModulates electronic properties

Research indicates that modifications to these structural components can lead to variations in potency and selectivity against different biological targets .

Anticancer Activity

A study demonstrated that this compound analogs exhibited significant antiproliferative effects against various cancer cell lines. For instance, one compound showed an IC50 value of 44 nM against pancreatic cancer cells, indicating strong anticancer potential .

Antimicrobial Evaluation

In a recent investigation, a series of 3-phenyl-1H-indoles were synthesized and tested against Mycobacterium tuberculosis (Mtb). Notably, one compound demonstrated bactericidal activity at concentrations near its minimum inhibitory concentration (MIC), with a minimum bactericidal concentration (MBC) that effectively reduced viable cell counts over time .

Q & A

Basic: How can researchers optimize the synthetic route for morpholino(3-phenyl-1H-indol-2-yl)methanone to improve yield and purity?

Answer:
Synthesis of this compound typically involves multi-step organic reactions, including protection/deprotection strategies and heterocyclic ring formation. Key considerations include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization steps) and solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates) .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions involving indole rings .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .
  • Analytical Validation : Monitor reactions via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy .

Basic: What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm) and carbon frameworks (morpholine carbonyl at ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • X-Ray Crystallography : Single-crystal analysis using SHELX or ORTEP-III determines bond lengths/angles (e.g., C=O bond ~1.22 Å) and validates stereochemistry .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Advanced: How can researchers investigate the mechanism of biological activity for this compound in enzyme inhibition studies?

Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs based on indole-morpholine pharmacophores .
  • Kinetic Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity in kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis Studies : Engineer enzyme variants to identify critical residues for compound interaction (e.g., mutations in catalytic domains) .

Advanced: What strategies resolve contradictions in crystallographic data during structural refinement of this compound?

Answer:

  • Data Validation : Use SHELXL’s LSTAB and Hirshfeld tests to check for over/under-refinement and hydrogen bonding inconsistencies .
  • Twinning Analysis : Employ PLATON to detect twinning ratios and refine structures with TWINLAWS in SHELX .
  • Disorder Modeling : Apply PART instructions in SHELXL to model split positions for flexible morpholine or phenyl groups .
  • Density Functional Theory (DFT) : Cross-validate bond lengths/angles against computational geometry (e.g., B3LYP/6-31G* level) .

Basic: How should researchers assess the stability of this compound under different storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., stability up to 150°C) .
  • Hygroscopicity Tests : Monitor mass changes in controlled humidity chambers (e.g., 40–80% RH) .
  • Photostability : Expose to UV light (254 nm) and track degradation via HPLC .
  • Long-Term Storage : Store in amber vials under inert gas (argon) at −20°C to prevent oxidation .

Advanced: What methodologies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Kinetic Studies : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., piperidine in THF) .
  • Isotopic Labeling : Incorporate ¹⁸O into the carbonyl group to track substitution pathways via MS .
  • Computational Modeling : Calculate transition-state energies (e.g., Gaussian) to predict regioselectivity at the indole C2 position .
  • In Situ NMR : Monitor reaction progress in real time (e.g., disappearance of carbonyl signals) .

Basic: What are the critical safety considerations when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (e.g., volatile intermediates) .
  • Spill Management : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .
  • First Aid : Immediate flushing with water for skin contact; activated charcoal for accidental ingestion .

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